molecular formula C21H24BrN3O2S B4978918 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4978918
M. Wt: 462.4 g/mol
InChI Key: GTISBNWWPMBDDQ-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a synthetic compound that has gained significant attention in the scientific research community for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects
3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the proteasome. In vivo studies have shown that 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can inhibit tumor growth, improve survival rates, and reduce the expression of angiogenic factors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potency and selectivity towards cancer cells. 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to be effective against a variety of cancer cell lines, including drug-resistant cells. However, one limitation of using 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potential toxicity towards normal cells. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.

Future Directions

There are several future directions for the research and development of 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is to investigate the potential use of 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the use of 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in the treatment of other diseases that are characterized by abnormal protein degradation, such as neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in clinical trials.
Conclusion
In conclusion, 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a synthetic compound that has shown promise as an anticancer agent through its inhibition of the proteasome. While further studies are needed to determine its optimal dosage and duration of treatment, 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has the potential to be an effective treatment option for cancer and other diseases characterized by abnormal protein degradation.

Synthesis Methods

3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-(1-piperidinyl)aniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-bromo-4-ethoxybenzoyl chloride to produce the final product, 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide.

Scientific Research Applications

3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to be effective against drug-resistant cancer cells. In vivo studies have demonstrated that 3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can inhibit tumor growth and improve survival rates in animal models.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S/c1-2-27-19-11-6-15(14-18(19)22)20(26)24-21(28)23-16-7-9-17(10-8-16)25-12-4-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3,(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTISBNWWPMBDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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